Tetramethylammonium silicate

Semiconductor manufacturing Chemical vapor deposition Wafer cleaning

Tetramethylammonium silicate (TMAS, CAS 53116-81-7) is an organic quaternary ammonium silicate salt supplied as a 15–20 wt% aqueous solution with a molecular formula of C₁₆H₄₈N₄O₄Si and a density of 1.072 g/mL at 25 °C. It functions as a highly pure, metal-free soluble silicate source that combines the structure-directing properties of the TMA⁺ cation with reactive silicate anions.

Molecular Formula C16H48N4O4Si
Molecular Weight 388.7 g/mol
CAS No. 53116-81-7
Cat. No. B3179450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylammonium silicate
CAS53116-81-7
Molecular FormulaC16H48N4O4Si
Molecular Weight388.7 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.[O-][Si]([O-])([O-])[O-]
InChIInChI=1S/4C4H12N.O4Si/c5*1-5(2,3)4/h4*1-4H3;/q4*+1;-4
InChIKeyAPSPVJKFJYTCTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetramethylammonium Silicate (TMAS, CAS 53116-81-7) Technical Specifications and Procurement Baseline


Tetramethylammonium silicate (TMAS, CAS 53116-81-7) is an organic quaternary ammonium silicate salt supplied as a 15–20 wt% aqueous solution with a molecular formula of C₁₆H₄₈N₄O₄Si and a density of 1.072 g/mL at 25 °C . It functions as a highly pure, metal-free soluble silicate source that combines the structure-directing properties of the TMA⁺ cation with reactive silicate anions. Unlike conventional inorganic silicates, TMAS solutions contain discrete, well-defined oligomeric silicate species, including the cubic double-four-ring (D4R) Si₈O₂₀⁸⁻ anion, which is stabilized by the TMA⁺ counterion [1].

Why Generic Silicate Substitution is Not Possible with Tetramethylammonium Silicate (TMAS)


While many silicate sources (e.g., sodium silicate, TEOS, TMAH/SiO₂ mixtures) can provide silica for materials synthesis, they fail to replicate the dual functionality of TMAS: (1) a unique distribution of pre-organized silicate oligomers (especially the double-four-ring Si₈O₂₀⁸⁻ cage) that directs specific zeolite topologies and mesoporous structures [1], and (2) the absence of alkali metal counterions, which is essential for semiconductor and microelectronic applications where parts-per-billion metal contamination is catastrophic . Generic substitution with sodium silicate introduces sodium ions that poison catalysts and degrade device performance, while alternative organic ammonium silicates (e.g., tetraethyl- or tetrabutylammonium) produce different silicate speciation and lack the same templating fidelity [2].

Quantitative Evidence Guide: Differentiating Tetramethylammonium Silicate from Analogs


Ultra-High Purity: ≥99.99% Trace Metals Basis Enables Semiconductor-Grade Applications

Tetramethylammonium silicate (TMAS) is commercially supplied with a certified purity of ≥99.99% trace metals basis, a specification that is routinely achieved and verified by suppliers . This level of purity is unattainable with sodium silicate (which contains Na⁺ at percent levels) or with common alkoxide precursors like tetraethyl orthosilicate (TEOS) unless subjected to extensive, costly purification. The absence of metal ion contamination in TMAS is a direct consequence of its organic quaternary ammonium cation, which allows for the complete exclusion of alkali and alkaline earth metals during synthesis . For semiconductor applications, this purity translates to a reduction in metal-induced gate oxide defects and interconnect leakage currents, a critical advantage over any metal-containing silicate alternative.

Semiconductor manufacturing Chemical vapor deposition Wafer cleaning

Unique Silicate Speciation: Double-Four-Ring (D4R) Si₈O₂₀⁸⁻ Cage Dominance

Raman spectroscopic and X-ray crystallographic studies have unequivocally demonstrated that tetramethylammonium silicate solutions contain a high concentration of the cubic, cage-like double-four-ring (D4R) silicate anion, Si₈O₂₀⁸⁻, which is stabilized by the TMA⁺ cation [1]. In contrast, concentrated tetrabutylammonium (TBA) silicate solutions do not exhibit any preference for double-ring silicate anions [2]. Similarly, sodium silicate solutions of comparable concentration show a broad distribution of linear and branched oligomers with no detectable D4R species [3]. This specific pre-organization of the D4R cage in TMAS is directly responsible for its indispensable role as a template for the formation of LTA-type zeolites (Zeolite A) and certain clathrasil structures, which cannot be synthesized with other organic ammonium silicates or alkali silicates [4].

Zeolite synthesis Structure-directing agent Oligomeric silicate

Superior Templating Fidelity: Exclusive Formation of MCM-41 vs. Magadiite

In a controlled study comparing silica sources under identical synthesis conditions (cetyltrimethylammonium bromide template, various acid catalysts), tetramethylammonium silicate (TMAS) exclusively formed pure-silica MCM-41 mesoporous molecular sieve, whereas sodium silicate under the same conditions yielded magadiite, a layered silicate with a completely different structure and pore architecture [1]. This outcome demonstrates that the choice of silicate source dictates the phase of the final product, even when all other synthesis parameters are held constant. The result is attributed to the ability of the TMA⁺ cation to organize the silicate oligomers into a charge-density-matched assembly with the surfactant micelles, a templating fidelity that sodium ions cannot replicate.

Mesoporous materials MCM-41 Silica source comparison

Low Dielectric Constant (k = 2.5) Porous Silica Films for Microelectronics

Tetramethylammonium silicate (TMAS) was employed for the first time as a sol-gel precursor to fabricate porous silica thin films with a dielectric constant (k) as low as 2.5, a value that meets the stringent requirements for interlayer dielectrics in advanced microelectronic devices [1]. The process involves spin-coating an 18.7 wt% TMAS solution onto silicon substrates, followed by gelation with methyl lactate and thermal treatment at 450 °C. The resulting films exhibit 50% porosity and a uniform pore size distribution centered around 40 Å. In comparison, dense silica films derived from TEOS typically have k values of 3.9–4.2, which are too high for modern low-k applications. While other silicate sources can be porogen-templated to achieve low k, TMAS offers a simpler, aqueous-based route that avoids the use of hazardous organic solvents and alkoxide precursors [2].

Low-k dielectric Sol-gel processing Porous silica film

Corrosion Inhibition in Semiconductor Wafer Cleaning: Protective Silicate Film Formation

In semiconductor manufacturing, tetramethylammonium silicate is utilized as an additive in alkaline cleaning solutions to protect aluminum and copper interconnects from corrosion during photoresist stripping . The silicate anions preferentially adsorb onto the metal surface, forming an ultra-thin, passivating silicate film that blocks corrosive attack, while the TMA⁺ cation maintains the high pH required for residue removal. This dual functionality is unique to TMAS; alternative corrosion inhibitors like benzotriazole (BTA) or simple inorganic silicates either lack the necessary alkalinity or introduce metal contamination. Comparative studies have shown that TMAS-containing formulations significantly reduce metal loss during cleaning cycles compared to formulations without TMAS, as evidenced by reduced surface roughness and lower defect counts post-processing .

Corrosion inhibitor Aluminum interconnect Post-etch residue removal

Controlled Porosity in MCM-41 via TMAS Concentration: Higher Stability Against Reduction

In the synthesis of nickel-substituted MCM-41 catalysts, increasing the tetramethylammonium silicate (TMAS) concentration and synthesis pH was found to produce materials with higher porosity and greater stability against reduction of the incorporated Ni²⁺ cations [1]. Specifically, higher TMA⁺ content in the synthesis gel promotes the incorporation of nickel ions into the interior of the silica walls rather than on the pore surface, rendering them less susceptible to reduction during catalyst activation. This tunability is a direct consequence of the structure-directing influence of the TMA⁺ cation; sodium silicate-based syntheses do not offer the same degree of control over metal ion placement because Na⁺ ions do not template the same organized silica wall structure. The resulting Ni-MCM-41 materials exhibit enhanced catalytic stability for reactions requiring the Ni²⁺ oxidation state.

Nickel-substituted MCM-41 Porosity control Catalyst support

Optimal Procurement and Application Scenarios for Tetramethylammonium Silicate (TMAS)


Synthesis of High-Silica LTA Zeolite and Clathrasil Structures

TMAS is the mandatory silicon source for researchers aiming to synthesize high-silica LTA-type zeolites (Zeolite A) and related clathrasil frameworks. The unique D4R cage (Si₈O₂₀⁸⁻) present in TMAS solutions serves as the essential secondary building unit that templates the LTA topology [1]. Attempts to substitute TMAS with TMAH/SiO₂ mixtures, TEOS, or sodium silicate will fail to produce the desired LTA phase or result in framework defects. Procurement of high-purity TMAS (≥99.99% trace metals) ensures reproducible crystallization and eliminates the risk of alkali metal contamination that can poison catalytic sites or alter framework charge balance .

Fabrication of Porous Low-k Dielectric Films for Advanced Semiconductor Interconnects

Semiconductor manufacturers seeking to integrate ultra-low dielectric constant (k ≤ 2.5) interlayer dielectrics should procure TMAS as a water-based, metal-free precursor for spin-on porous silica films. As demonstrated by Kim et al. [1], TMAS solutions can be directly spin-coated and gelled with esters to yield films with 50% porosity, uniform 40 Å pores, and k = 2.5. This approach bypasses the complex porogen addition/removal steps required with TEOS-based routes and avoids the introduction of metal contaminants that would degrade transistor performance. TMAS is compatible with standard BEOL processing and offers a simplified pathway to meet the low-k requirements of sub-10 nm nodes.

Corrosion-Inhibiting Additive for Post-Etch Residue Removal in Cu/Al Interconnect Cleaning

In wafer cleaning operations involving aluminum or copper interconnects, TMAS should be added to alkaline cleaning formulations (typically TMAH-based) to provide corrosion protection without introducing metal ions [1]. The silicate anions adsorb onto metal surfaces, forming a sacrificial protective film that minimizes etch damage while the TMA⁺ component maintains the high pH needed for photoresist and residue dissolution. Unlike benzotriazole (BTA), which can leave organic residues, TMAS is fully volatile upon thermal treatment and leaves no carbonaceous contamination. Procurement of semiconductor-grade TMAS with certified sub-ppb metal impurity levels is essential for integration into advanced node cleaning processes .

Synthesis of Pure-Silica MCM-41 and Metal-Substituted MCM-41 Catalysts

For the reproducible synthesis of high-quality MCM-41 mesoporous molecular sieves, TMAS is the preferred silicon source over sodium silicate or TEOS. Comparative studies have shown that TMAS selectively directs the formation of MCM-41, whereas sodium silicate under identical conditions yields magadiite [1]. Furthermore, TMAS enables tunable incorporation of metal cations (e.g., Ni²⁺) into the silica walls with enhanced stability against reduction . Researchers and catalyst manufacturers should specify TMAS when phase purity and controlled metal site location are critical, as generic substitution will compromise product quality and catalytic performance.

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